Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
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Overview
Description
Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Condensation Reactions: Reagents such as aldehydes, ketones, and carboxylic acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while condensation reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including acting as inhibitors for various enzymes and receptors.
Biological Research: It is used in studies related to neuroprotection, anti-inflammatory activities, and other therapeutic areas.
Material Sciences: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Methyl imidazo[1,2-a]pyridine-5-carboxylate
Uniqueness
Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is unique due to the presence of the benzyloxy and bromo substituents, which impart distinct chemical properties and biological activities. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Biological Activity
Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyridine derivatives. Its unique structural characteristics, including a triazole ring fused with a pyridine structure and the presence of both a benzyloxy group and a bromo atom, make it a compound of interest in medicinal chemistry. This article focuses on the biological activity of this compound, summarizing its potential therapeutic applications and relevant research findings.
Structure and Composition
- Molecular Formula : C₁₅H₁₂BrN₃O₃
- Molar Mass : 362.18 g/mol
- Structural Features :
- Triazole ring
- Pyridine structure
- Benzyloxy substitution
- Bromo atom at specific positions
These features contribute to its chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic substitution reactions
- Coupling reactions
These synthetic strategies highlight the versatility in producing this compound for various applications.
Anticancer Activity
Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyridine class exhibit significant anticancer properties. This compound has shown promising results in several studies:
- In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound may disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Case Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MGC-803 (gastric carcinoma) | 0.4 ± 0.1 | Inhibition of tubulin polymerization |
Study B | SGC-7901 (gastric) | 3.0 ± 0.2 | Induction of G2/M phase arrest |
Study C | HeLa (cervical) | 0.23 ± 0.05 | Disruption of microtubule organization |
These findings suggest that this compound could be developed as a potential anticancer agent.
Other Biological Activities
Beyond its anticancer properties, this compound may also exhibit:
- Antimicrobial activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anti-inflammatory effects : Some derivatives in the triazolo-pyridine class have shown promise in reducing inflammation markers.
Molecular Interaction Studies
Molecular docking studies have been employed to understand the binding affinity of this compound with various biological targets. These studies indicate:
- Formation of hydrogen bonds with key amino acids in target proteins.
- Favorable interactions that enhance its selectivity and potency.
Properties
Molecular Formula |
C15H12BrN3O3 |
---|---|
Molecular Weight |
362.18 g/mol |
IUPAC Name |
methyl 8-bromo-6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H12BrN3O3/c1-21-15(20)13-12(22-8-10-5-3-2-4-6-10)7-11(16)14-17-9-18-19(13)14/h2-7,9H,8H2,1H3 |
InChI Key |
IZJNSRGIQJNTGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C2=NC=NN12)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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